2-Hydroxyethanesulfonic acid
Overview
Description
Its molecular structure includes a hydroxyl group (-OH) attached to the second carbon atom of an ethane chain, with the sulfonic acid group (-SO3H) situated at the terminal carbon position . This colorless to white crystalline solid demonstrates high water solubility and is widely utilized across various industries. It serves as a surfactant, plays a role as an intermediate in organic synthesis, and contributes to the production of other sulfonated compounds .
Mechanism of Action
Target of Action
Isethionic acid, also known as 2-Hydroxyethanesulfonic acid, is an organosulfur compound . It is widely distributed in animal species and in a few red algal species . .
Mode of Action
It is known that isethionic acid can be used as an anionic detergent , suggesting that it may interact with its targets through ionic interactions. It has also been suggested that isethionic acid may have a role in the modulation of GABA receptors .
Biochemical Pathways
Isethionic acid is involved in several biochemical pathways. It is used as a starting material in the industrial production of taurine . Dehydration of isethionic acid gives vinylsulfonic acid . It is also involved in the synthesis of 4-substituted-2,3,5,6-tetrafluorobenezenesulfonamides .
Pharmacokinetics
It is known that isethionic acid is a water-soluble compound , which suggests that it may have good bioavailability. A study on rat brain slices suggested that isethionic acid can be taken up by tissues, although this uptake was largely through a non-saturable, passive mechanism .
Result of Action
Its use as an anionic detergent suggests that it may have effects on cell membranes and lipid structures . Its role in the production of taurine and other compounds also suggests that it may have downstream effects on various biochemical processes .
Action Environment
The action of isethionic acid can be influenced by various environmental factors. For example, its solubility and stability can be affected by pH and temperature . Furthermore, its efficacy as an anionic detergent can be influenced by the presence of other ions in the solution .
Biochemical Analysis
Biochemical Properties
Isethionic acid plays a role in biochemical reactions, particularly in the production of taurine . It interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to modulate GABA C -ρ1R, a receptor in the GABA system .
Cellular Effects
Isethionic acid influences cell function in several ways. For instance, it is a major metabolite in the polar diatom Fragilariopsis cylindrus, where it serves as an osmoprotectant . It also has a role in the industrial production of certain surfactants, which can influence cellular processes .
Molecular Mechanism
The molecular mechanism of isethionic acid involves its conversion to other compounds. For example, it is used as a starting material in the industrial production of taurine
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isethionic acid change over time. For instance, in a study on Fragilariopsis cylindrus, the relative concentration of isethionic acid increased over a growth period of 18 to 25 days .
Metabolic Pathways
Isethionic acid is involved in metabolic pathways related to the production of taurine
Transport and Distribution
A study on rats suggested that isethionic acid undergoes extensive metabolism in the course of distribution .
Subcellular Localization
Understanding the subcellular localization of a compound can provide insights into its activity or function .
Preparation Methods
2-Hydroxyethanesulfonic acid can be synthesized through several methods. One common synthetic route involves the reaction of ethylene oxide with sodium bisulfite, resulting in the formation of sodium isethionate, which is then acidified to yield this compound . The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yield and purity.
Industrial production methods often involve the use of continuous reactors to maintain consistent reaction conditions and high throughput. The process may include steps such as purification through crystallization or distillation to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
2-Hydroxyethanesulfonic acid undergoes various chemical reactions due to its functional groups. Some of the key reactions include:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfonic acids.
Reduction: The sulfonic acid group can be reduced under specific conditions to yield sulfinic acids.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Hydroxyethanesulfonic acid has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
2-Hydroxyethanesulfonic acid can be compared with other similar compounds, such as:
Sodium isethionate: The sodium salt of this compound, used in similar applications but with different solubility and reactivity properties.
Taurine: An amino sulfonic acid with similar biological functions, particularly in calcium ion regulation.
Ethanolsulfonic acid: Another sulfonic acid with comparable chemical properties but different applications in industry and research.
The uniqueness of this compound lies in its dual functional groups, which enable a broad spectrum of chemical transformations and applications across various fields .
Properties
IUPAC Name |
2-hydroxyethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S/c3-1-2-7(4,5)6/h3H,1-2H2,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMDYPCJJOFFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1561-99-5 (mono-potassium salt), 1562-00-1 (mono-hydrochloride salt), 57267-78-4 (mono-ammonium salt) | |
Record name | Isethionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1041427 | |
Record name | 2-Hydroxyethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxyethanesulfonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003903 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000 mg/mL | |
Record name | 2-Hydroxyethanesulfonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003903 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
107-36-8 | |
Record name | Isethionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isethionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISETHIONIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanesulfonic acid, 2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxyethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyethanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISETHIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97J3QN9884 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Hydroxyethanesulfonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003903 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | 2-Hydroxyethanesulfonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003903 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.